6-(Aminomethyl)nicotinamide hydrochloride
CAS No.: 182159-60-0
VCID: VC8249473
Molecular Formula: C7H10ClN3O
Molecular Weight: 187.63 g/mol
* For research use only. Not for human or veterinary use.

Description |
6-(Aminomethyl)nicotinamide hydrochloride is a chemical compound derived from nicotinamide, a form of vitamin B3. This compound belongs to the class of nicotinamide derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for pharmaceutical applications. SynthesisThe synthesis of 6-(Aminomethyl)nicotinamide hydrochloride typically involves:
Antimicrobial ActivityNicotinamide derivatives, including compounds structurally similar to 6-(Aminomethyl)nicotinamide hydrochloride, exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to interfere with bacterial metabolic pathways. Anticancer PotentialNicotinamide derivatives are known to inhibit cancer cell proliferation by targeting specific enzymes involved in DNA repair and cellular metabolism. Studies on related compounds suggest potential applications in treating cancers like breast and lung cancer. Applications
Table: Comparative Activity of Nicotinamide Derivatives
Note: Data on specific IC50 values for 6-(Aminomethyl)nicotinamide hydrochloride is limited; related compounds provide insight into potential activities. |
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 182159-60-0 | ||||||||||||||||
Product Name | 6-(Aminomethyl)nicotinamide hydrochloride | ||||||||||||||||
Molecular Formula | C7H10ClN3O | ||||||||||||||||
Molecular Weight | 187.63 g/mol | ||||||||||||||||
IUPAC Name | 6-(aminomethyl)pyridine-3-carboxamide;hydrochloride | ||||||||||||||||
Standard InChI | InChI=1S/C7H9N3O.ClH/c8-3-6-2-1-5(4-10-6)7(9)11;/h1-2,4H,3,8H2,(H2,9,11);1H | ||||||||||||||||
Standard InChIKey | SPHKKWXKCJHEHW-UHFFFAOYSA-N | ||||||||||||||||
SMILES | C1=CC(=NC=C1C(=O)N)CN.Cl | ||||||||||||||||
Canonical SMILES | C1=CC(=NC=C1C(=O)N)CN.Cl | ||||||||||||||||
PubChem Compound | 92135038 | ||||||||||||||||
Last Modified | Jul 26 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume